6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one, also known as DMPP, is a heterocyclic compound with a unique structure that has been studied for its potential applications in various areas of research. DMPP is a versatile compound that has been used in a variety of fields such as organic synthesis, drug discovery, and biochemistry. DMPP has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal effects. In addition, DMPP has been used in the synthesis of various drugs, including antibiotics and antifungals.
Mechanism of Action
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is not yet fully understood. However, it is believed that 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one can act as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells. In addition, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to inflammation. Finally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to inhibit the growth of various fungi, suggesting that it may act as an antifungal agent.
Biochemical and Physiological Effects
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to have antioxidant and antifungal effects. 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has also been shown to inhibit the growth of various fungi, suggesting that it may act as an antifungal agent.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments include its high purity and its ability to be synthesized in high yields. In addition, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal effects. The main limitation of using 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
The potential applications of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one are vast and there are many future directions that could be explored. These include further research into the mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one, as well as exploring its potential applications in the fields of drug discovery and biochemistry. In addition, further research into the potential anti-inflammatory, antioxidant, and antifungal effects of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one could be conducted. Finally, further research into the synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one could also be conducted, in order to develop more efficient and cost-effective methods of synthesis.
Scientific Research Applications
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been studied extensively for its potential applications in various areas of scientific research. 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been used in the synthesis of various drugs, including antibiotics and antifungals. In addition, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential anti-inflammatory, antioxidant, and antifungal effects. 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has also been studied for its potential applications in the field of biochemistry, where it has been used in the synthesis of various compounds.
properties
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6-4-8(14(2)13-6)7-5-9(15)12-10(11-7)16-3/h4-5H,1-3H3,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNXFIOWGNHROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=N2)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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